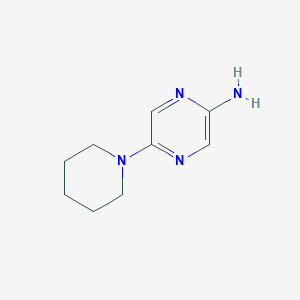![molecular formula C25H24N2O3S B13936029 2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 852898-36-3](/img/structure/B13936029.png)
2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is a complex organic compound belonging to the class of thienoimidazoles This compound is characterized by its unique structure, which includes a thienoimidazole core, a carboxylic acid group, and various substituents such as cyclohexyl and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]imidazole derivatives: These compounds share the thienoimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Compounds with an imidazole core but without the thieno ring. These are widely studied for their diverse biological activities.
Thiazole derivatives: Similar to thienoimidazoles but with a sulfur atom in the ring structure instead of nitrogen.
Uniqueness
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is unique due to its specific combination of functional groups and substituents.
Propiedades
Número CAS |
852898-36-3 |
|---|---|
Fórmula molecular |
C25H24N2O3S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-(4-phenylmethoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C25H24N2O3S/c28-25(29)22-15-21-24(31-22)27(19-9-5-2-6-10-19)23(26-21)18-11-13-20(14-12-18)30-16-17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,28,29) |
Clave InChI |
YKYCGDROFNADKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C3=C(C=C(S3)C(=O)O)N=C2C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


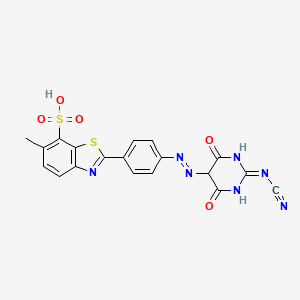
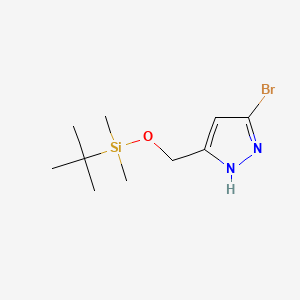

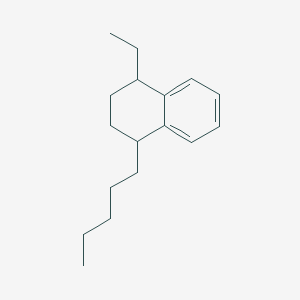
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
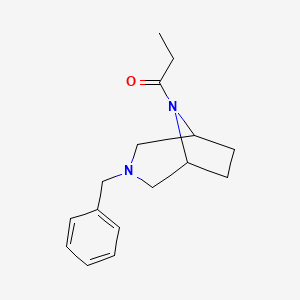
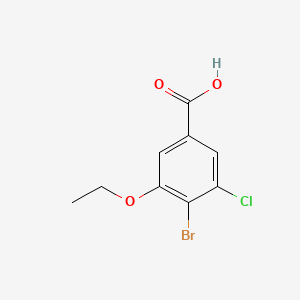
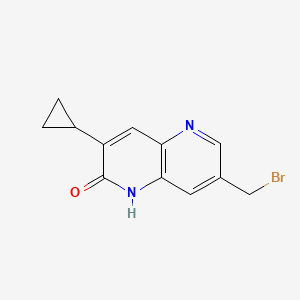
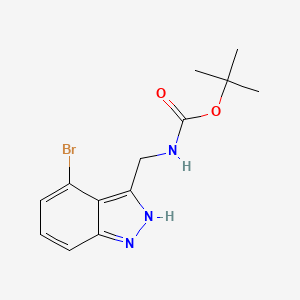
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

